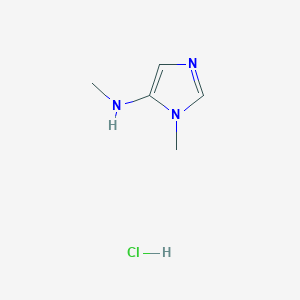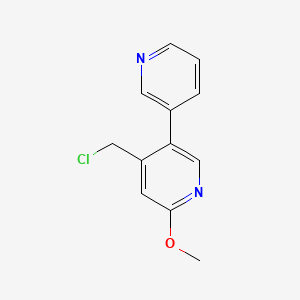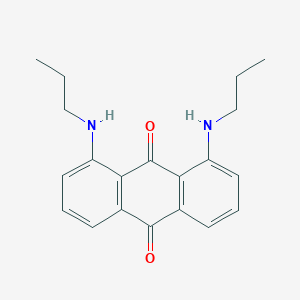
9,10-Anthracenedione, 1,8-bis(propylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-bis(propylamino)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-bis(propylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the alkylation of anthraquinone derivatives. The typical synthetic route involves:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with propylamine to form 1,8-bis(propylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-bis(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-bis(propylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 1,8-bis(propylamino)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
1,8-bis(propylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Similar in structure but with different alkyl groups, used in cancer therapy.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer properties.
Uniqueness
1,8-bis(propylamino)anthracene-9,10-dione is unique due to its specific propylamino substitutions, which may confer distinct biological activities and chemical properties compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
824951-72-6 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,8-bis(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
UVXRVLHEMLJGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


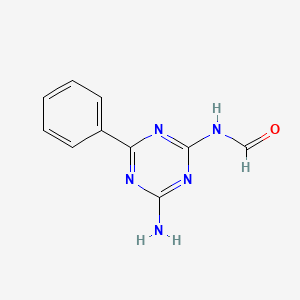
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)



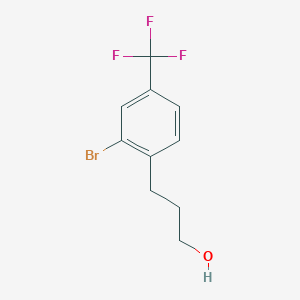
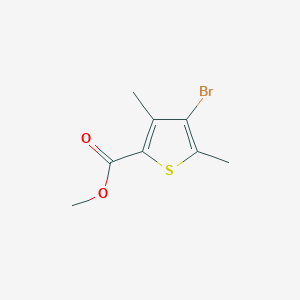
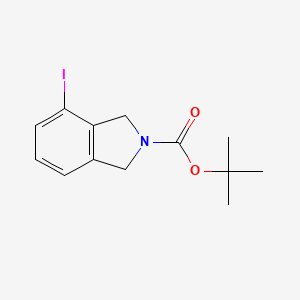
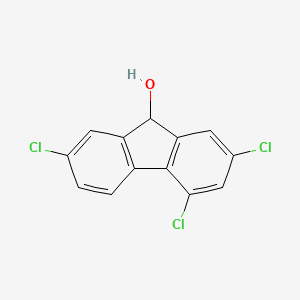
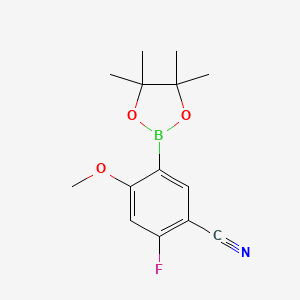
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
